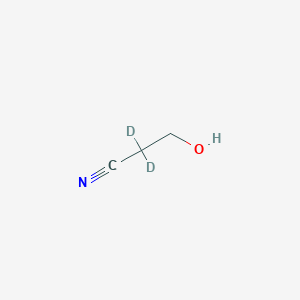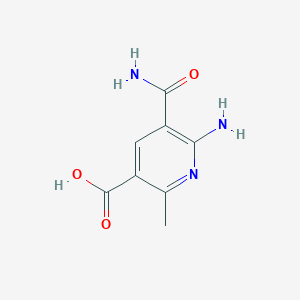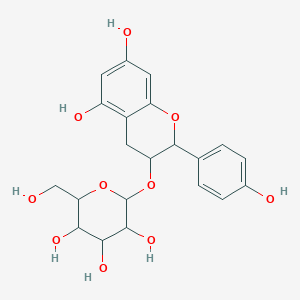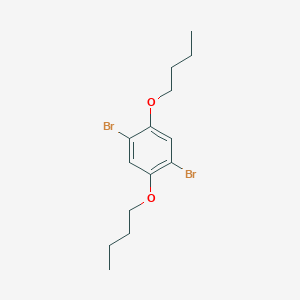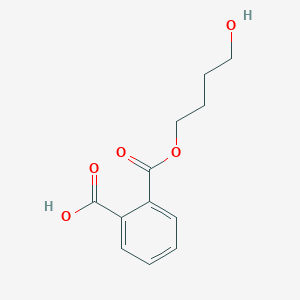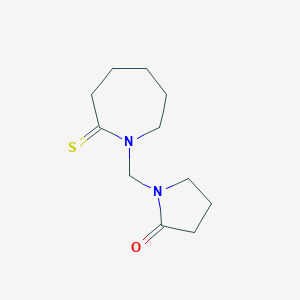
1-((2-Thioxoazepan-1-yl)methyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Thioxoazepan-1-yl)methyl)pyrrolidin-2-one, also known as TAP, is a compound with potential therapeutic applications. It belongs to the class of heterocyclic compounds and has a unique chemical structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-((2-Thioxoazepan-1-yl)methyl)pyrrolidin-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cellular processes. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
1-((2-Thioxoazepan-1-yl)methyl)pyrrolidin-2-one has been found to exhibit significant biochemical and physiological effects, including the inhibition of bacterial growth and the scavenging of free radicals. It has also been shown to have anti-inflammatory properties and to reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-((2-Thioxoazepan-1-yl)methyl)pyrrolidin-2-one has several advantages for use in laboratory experiments, including its stability, solubility, and low toxicity. However, its limited availability and high cost can be a limitation for some research applications.
Zukünftige Richtungen
There are several potential future directions for research on 1-((2-Thioxoazepan-1-yl)methyl)pyrrolidin-2-one, including its use as a therapeutic agent for cancer, infectious diseases, and neurodegenerative disorders. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
In conclusion, 1-((2-Thioxoazepan-1-yl)methyl)pyrrolidin-2-one is a promising compound with potential therapeutic applications. Its unique chemical structure and biological activities make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Synthesemethoden
The synthesis of 1-((2-Thioxoazepan-1-yl)methyl)pyrrolidin-2-one can be achieved through a multistep process involving the reaction of 2-pyrrolidinone with thiourea, followed by the addition of epichlorohydrin. The resulting product is then further reacted with sodium hydride and 1-bromobutane to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-((2-Thioxoazepan-1-yl)methyl)pyrrolidin-2-one has been found to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. Several research studies have been conducted to investigate the potential of 1-((2-Thioxoazepan-1-yl)methyl)pyrrolidin-2-one as a therapeutic agent for various diseases.
Eigenschaften
CAS-Nummer |
157439-26-4 |
|---|---|
Produktname |
1-((2-Thioxoazepan-1-yl)methyl)pyrrolidin-2-one |
Molekularformel |
C11H18N2OS |
Molekulargewicht |
226.34 g/mol |
IUPAC-Name |
1-[(2-sulfanylideneazepan-1-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H18N2OS/c14-10-5-4-8-12(10)9-13-7-3-1-2-6-11(13)15/h1-9H2 |
InChI-Schlüssel |
ZYAPUDHJSQJEQR-UHFFFAOYSA-N |
SMILES |
C1CCC(=S)N(CC1)CN2CCCC2=O |
Kanonische SMILES |
C1CCC(=S)N(CC1)CN2CCCC2=O |
Synonyme |
2-Pyrrolidinone, 1-[(hexahydro-2-thioxo-1H-azepin-1-yl)methyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B137512.png)
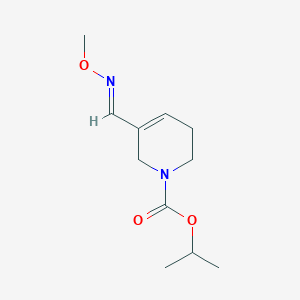
![alpha-[1-[(2-Hydroxyethyl)amino]ethyl]benzyl alcohol hydrochloride](/img/structure/B137514.png)
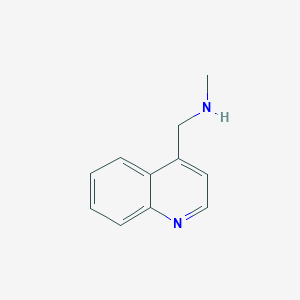
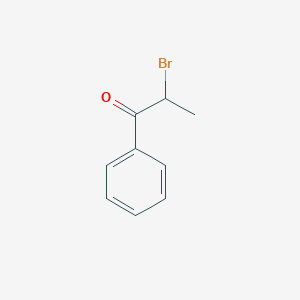
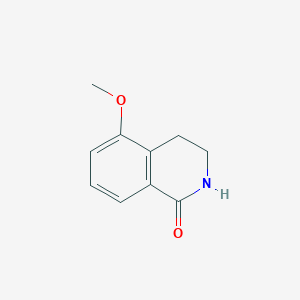
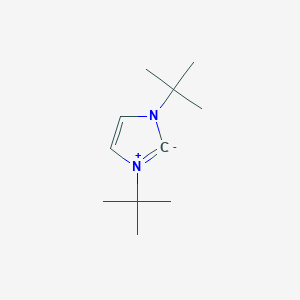
![Phenol, 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-[3-[(2-ethylhexyl)oxy]-2-hydroxypropoxy]-](/img/structure/B137528.png)
